4,4'-Dichloro-2,2'-bis(trifluoromethyl)azobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene is a fascinating chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to an azobenzene core, making it highly reactive and suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene typically involves the coupling of 2-bromo-4-chlorobenzotrifluoride with appropriate reagents under specific conditions. One common method includes the use of polar non-solvents and catalysts to facilitate the coupling reaction, followed by hydrogenation to obtain the desired product . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous production techniques to enhance efficiency and reduce energy consumption. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulphones and sulphoxides, although the oxidation process can be challenging due to steric hindrance from the trifluoromethyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulphones, sulphoxides, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in photocatalysis and phosphorescent OLEDs, making it valuable for developing advanced optical devices.
Biology: The compound’s unique properties make it suitable for studying light-responsive materials and their interactions with biological systems.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene exerts its effects involves its ability to participate in various chemical reactions. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to interact with different molecular targets and pathways. In photocatalysis, for example, the compound can facilitate electron transfer processes, leading to the generation of reactive species that drive chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound is also used in photocatalysis and has similar reactivity due to the presence of trifluoromethyl groups.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Known for its use in the production of polyimide resins, this compound shares structural similarities with 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene.
Uniqueness
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene stands out due to its unique combination of chlorine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring high-performance materials and advanced chemical transformations.
Eigenschaften
IUPAC Name |
bis[4-chloro-2-(trifluoromethyl)phenyl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F6N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZRYYWNUACNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.